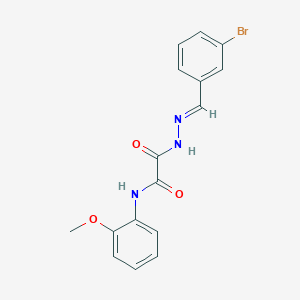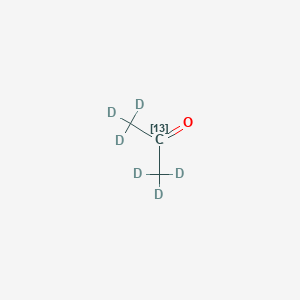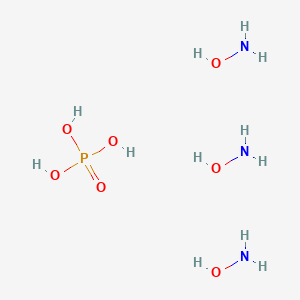![molecular formula C39H34N4O6 B12057537 5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzofuran]-3,6-diyl diacetate, is a fluorescent zinc detection reagent. It is primarily used for the fluorimetric detection of zinc ions (Zn²⁺) after esterase hydrolysis . This compound has a molecular weight of 656.68 g/mol and a purity of over 90% .
Preparation Methods
ZnAF-1 DA is synthesized through a series of chemical reactions involving the attachment of N,N-bis(2-pyridylmethyl)ethylenediamine to a fluorescein derivative. The synthetic route typically involves the following steps:
Synthesis of the fluorescein derivative: The fluorescein derivative is prepared by reacting fluorescein with acetic anhydride to form the diacetate.
Attachment of the chelating unit: N,N-bis(2-pyridylmethyl)ethylenediamine is then attached to the fluorescein derivative through a series of condensation reactions.
Chemical Reactions Analysis
ZnAF-1 DA undergoes several types of chemical reactions, including:
Hydrolysis: The diacetate groups are hydrolyzed by esterases to release the active fluorescent compound.
Complexation: ZnAF-1 DA forms a complex with zinc ions (Zn²⁺), which results in a significant increase in fluorescence intensity.
Common reagents and conditions used in these reactions include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Zinc ions (Zn²⁺): The target ions for detection.
The major product formed from these reactions is the fluorescent complex of ZnAF-1 DA with zinc ions, which emits fluorescence at a wavelength of 515 nm upon excitation at 492 nm .
Scientific Research Applications
ZnAF-1 DA is widely used in scientific research for the detection and quantification of zinc ions in various biological and chemical systems. Some of its applications include:
Biological research: ZnAF-1 DA is used to study zinc ion dynamics in living cells and tissues.
Medical research: The compound is used to investigate the involvement of zinc in various diseases, including neurodegenerative disorders and cancer.
Industrial applications: ZnAF-1 DA is employed in the development of sensors and assays for zinc detection in environmental and industrial samples.
Mechanism of Action
The mechanism of action of ZnAF-1 DA involves the following steps:
Hydrolysis: The diacetate groups of ZnAF-1 DA are hydrolyzed by esterases, releasing the active fluorescent compound.
Complexation: The active compound binds to zinc ions (Zn²⁺) through the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit.
Fluorescence emission: Upon binding to zinc ions, the fluorescence intensity of the compound increases significantly, allowing for the detection and quantification of zinc ions.
Comparison with Similar Compounds
ZnAF-1 DA is part of a family of fluorescent zinc sensors that include ZnAF-1 and ZnAF-2F. These compounds share similar structures and mechanisms of action but differ in their sensitivity and selectivity for zinc ions . Some similar compounds include:
ZnAF-1: A fluorescein-based zinc sensor with a similar chelating unit.
ZnAF-2F: Another fluorescein-based zinc sensor with improved sensitivity and selectivity for zinc ions.
ZnAF-1 DA is unique in its ability to penetrate cell membranes and be hydrolyzed by intracellular esterases, making it particularly useful for studying zinc ion dynamics in living cells .
Properties
Molecular Formula |
C39H34N4O6 |
|---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[7'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3-oxospiro[2-benzofuran-1,10'-9H-anthracene]-2'-yl] acetate |
InChI |
InChI=1S/C39H34N4O6/c1-25(44)47-32-10-13-35-27(20-32)19-28-21-33(48-26(2)45)11-14-36(28)39(35)37-12-9-29(22-34(37)38(46)49-39)42-17-18-43(23-30-7-3-5-15-40-30)24-31-8-4-6-16-41-31/h3-16,20-22,42H,17-19,23-24H2,1-2H3 |
InChI Key |
UQDHNTDMIFUWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C2)C=C(C=C4)OC(=O)C)C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)


